N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine
Overview
Description
N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine is an organic compound that features both a chlorobenzyl and a fluoropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 6-fluoro-2-aminopyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of 6-fluoro-2-aminopyridine attacks the carbon atom bonded to the chlorine in 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl chloride
- 6-Fluoro-2-aminopyridine
- 4-Fluorobenzyl chloride
Uniqueness
N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine is unique due to the presence of both chlorobenzyl and fluoropyridinyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds that may only contain one of these functional groups.
Properties
Molecular Formula |
C12H10ClFN2 |
---|---|
Molecular Weight |
236.67 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C12H10ClFN2/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11(14)16-12/h1-7H,8H2,(H,15,16) |
InChI Key |
LCNKPVMFUNKRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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